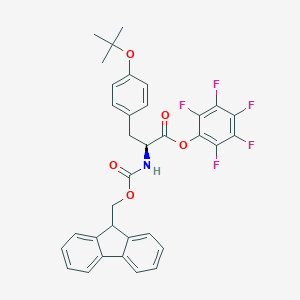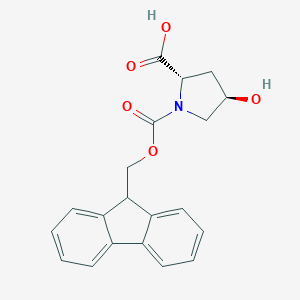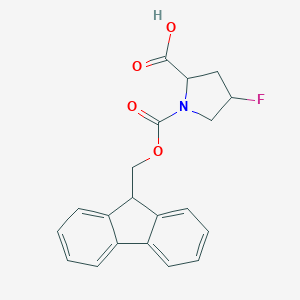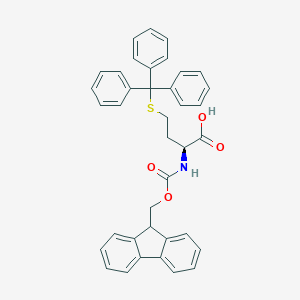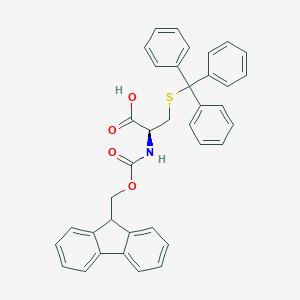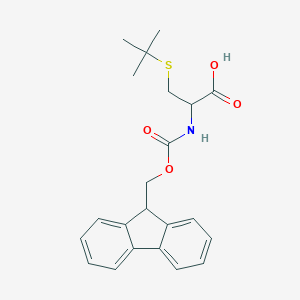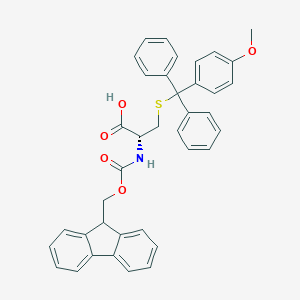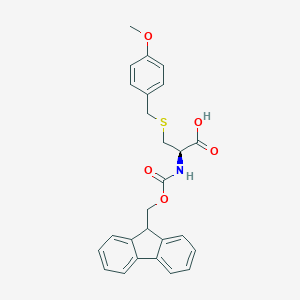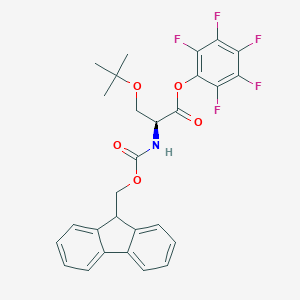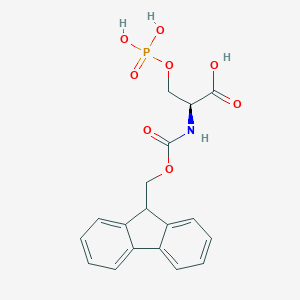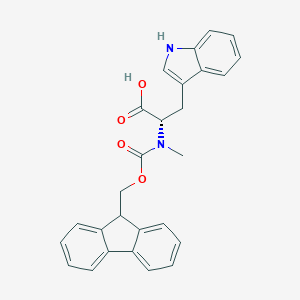
Fmoc-Nalpha-methyl-L-tryptophan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-Nalpha-methyl-L-tryptophan is a biochemical used in proteomics research . It has a molecular formula of C27H24N2O4 and a molecular weight of 440.5 g/mol .
Physical And Chemical Properties Analysis
Fmoc-Nalpha-methyl-L-tryptophan is a white to light yellow crystal powder . Its molecular weight is 440.5 g/mol and its molecular formula is C27H24N2O4 .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Chemical Science , specifically in the area of peptide synthesis .
Summary of the Application
Fmoc-based synthesis is used for the production of peptide α-thioesters, which are key intermediates for the convergent synthesis of proteins through native chemical ligation (NCL). Despite recent advances, the direct Fmoc-based solid phase synthesis of peptide α-thioesters remains a challenge in the field .
Methods of Application or Experimental Procedures
A novel C-terminal N-(2-hydroxybenzyl)cysteine thioesterification device based on an amide-to-thioester rearrangement was developed. The resulting peptide crypto-thioesters can be directly used in NCL reactions with fast N → S shift kinetics at neutral pH .
Results or Outcomes
The synthesis of this new device can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to NCL. This method was successfully applied to the synthesis of two long naturally-occurring cysteine-rich peptide sequences .
Fabrication of Functional Materials
Specific Scientific Field
This application falls under the field of Material Science , specifically in the area of functional materials fabrication .
Summary of the Application
Fmoc-modified amino acids and short peptides have shown distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . These bio-inspired building blocks are used for the fabrication of functional materials .
Methods of Application or Experimental Procedures
The Fmoc group is added to amino acids and short peptides to modify them. The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of these building blocks, enabling the fabrication of functional materials .
Results or Outcomes
The self-assembly features of Fmoc-modified amino acids and short peptides have shown distinct potential for applications in various fields. The relevant properties and applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic and antibiotic properties have been explored .
Proteomics Research
Specific Scientific Field
This application falls under the field of Biological Science , specifically in the area of proteomics research .
Summary of the Application
Fmoc-Nalpha-methyl-L-tryptophan is a biochemical used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This field is integral to understanding many biological processes.
Methods of Application or Experimental Procedures
In proteomics research, Fmoc-Nalpha-methyl-L-tryptophan can be used in the synthesis of peptides for protein structure and function studies . The Fmoc group protects the amino acid during peptide synthesis, and can be removed under specific conditions to allow the peptide chain to be extended .
Results or Outcomes
The use of Fmoc-Nalpha-methyl-L-tryptophan in proteomics research has enabled the synthesis of complex peptides for the study of protein structure and function . This has contributed to advances in our understanding of biological processes at the molecular level .
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O4/c1-29(25(26(30)31)14-17-15-28-24-13-7-6-8-18(17)24)27(32)33-16-23-21-11-4-2-9-19(21)20-10-3-5-12-22(20)23/h2-13,15,23,25,28H,14,16H2,1H3,(H,30,31)/t25-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEODAZATZJQGN-VWLOTQADSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Nalpha-methyl-L-tryptophan | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

